molecular formula C16H18N2O3 B193086 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid CAS No. 152146-59-3

4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid

Cat. No. B193086
M. Wt: 286.33 g/mol
InChI Key: QLMGJDCOKQGJKF-UHFFFAOYSA-N
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Description

“4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole-containing compounds is a topic of significant interest due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The molecular formula of “4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid” is C16H18N2O3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The physical form of “4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid” is solid . It is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Imidazole derivatives like 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid have been recognized for their sensing capabilities, particularly in the detection of cyanide and mercury ions. These compounds display selective sensing towards CN- ions, causing fluorescence quenching and a reduction in singlet state lifetime. Their ability to detect such ions with high sensitivity and reversibility makes them valuable in environmental and biological monitoring (Emandi, Flanagan & Senge, 2018).

Applications in Corrosion Inhibition

Schiff Bases from Imidazole :

  • Schiff bases derived from imidazole, like methyl 4-[(2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl]benzoate, exhibit notable antimicrobial activities and corrosion inhibition properties. These properties are crucial in protecting materials, especially metals, from corrosive environments, thereby extending their service life in industrial applications (Pandiarajan, Easwaramoorthy, Hajarabeevi & Karthikeyan, 2020).

Benzimidazole Derivatives :

  • Benzimidazole derivatives based on 8-hydroxyquinoline, such as 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid, are synthesized and characterized for their corrosion inhibition behavior. These compounds effectively inhibit the corrosion of steel in acidic solutions and showcase the potential for use in material protection and preservation (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad & Zarrouk, 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H312, H332 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and it should be stored in a sealed container in a dry environment .

properties

IUPAC Name

4-[(2-butyl-5-formylimidazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-3-4-15-17-9-14(11-19)18(15)10-12-5-7-13(8-6-12)16(20)21/h5-9,11H,2-4,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMGJDCOKQGJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432015
Record name 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid

CAS RN

152146-59-3
Record name 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SC Shilcrat, MK Mokhallalati… - The Journal of …, 1997 - ACS Publications
A new method is presented for the preparation of 1,2-disubstitued-1H-imidazole-5-carboxaldehydes by the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. …
Number of citations: 93 pubs.acs.org

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